REACTION_SMILES
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[Cl:35][CH2:36][Cl:37].[F:28][C:29]([F:30])([F:31])[C:32]([OH:33])=[O:34].[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:7][CH2:8][c:9]1[n:10][o:11][c:12](-[c:14]2[cH:15][c:16]([C:24]([F:25])([F:26])[F:27])[cH:17][c:18]([C:20]([F:21])([F:22])[F:23])[cH:19]2)[cH:13]1>>[OH:7][CH2:8][c:9]1[n:10][o:11][c:12](-[c:14]2[cH:15][c:16]([C:24]([F:25])([F:26])[F:27])[cH:17][c:18]([C:20]([F:21])([F:22])[F:23])[cH:19]2)[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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FC(F)(F)c1cc(-c2cc(COC3CCCCO3)no2)cc(C(F)(F)F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cc(-c2cc(COC3CCCCO3)no2)cc(C(F)(F)F)c1
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Name
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Type
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product
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Smiles
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OCc1cc(-c2cc(C(F)(F)F)cc(C(F)(F)F)c2)on1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |